molecular formula C10H17F3N2 B13967267 N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine

Cat. No.: B13967267
M. Wt: 222.25 g/mol
InChI Key: ZUHXVXODGHNKDT-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine typically involves the formation of the piperidine ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow synthesis and the use of automated reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce de-trifluoromethylated or deaminated derivatives .

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine ring and cyclopropanamine moiety contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(trifluoromethyl)piperidin-2-yl)methyl)amine
  • N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropane
  • N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanol

Uniqueness

N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine is unique due to the presence of both a trifluoromethyl group and a cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]cyclopropanamine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)15-6-2-1-3-9(15)7-14-8-4-5-8/h8-9,14H,1-7H2

InChI Key

ZUHXVXODGHNKDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNC2CC2)C(F)(F)F

Origin of Product

United States

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